Cas no 2875-97-0 (Propane-1,1,1-d3(7CI,8CI,9CI))

Propane-1,1,1-d3(7CI,8CI,9CI) structure
Propane-1,1,1-d3(7CI,8CI,9CI) structure
Product Name:Propane-1,1,1-d3(7CI,8CI,9CI)
CAS No:2875-97-0
MF:C3H8
MW:47.1141061782837
CID:240360
PubChem ID:12314543
Update Time:2025-04-19

Propane-1,1,1-d3(7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Propane-1,1,1-d3(7CI,8CI,9CI)
    • 1,1,1-d3-Propan
    • 1,1,1-Trideuterio-aethan
    • 1,1,1-trideuterio-ethane
    • 1,1,1-Trideuteriopropan
    • 1,1,1-trideuterio-propane
    • 1,1,1-Trideuteropropan
    • AC1L3AAX
    • CH3CD3
    • Ethane-1,1,1-d3
    • Propan-d(3)
    • PROPANE-1,1,1-D3
    • 1,1,1-Trideuteriopropane
    • 2875-97-0
    • Inchi: 1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3
    • InChI Key: ATUOYWHBWRKTHZ-FIBGUPNXSA-N
    • SMILES: C(C)C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 47.0814304930g/mol
  • Monoisotopic Mass: 47.0814304930g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 0
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 0Ų
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